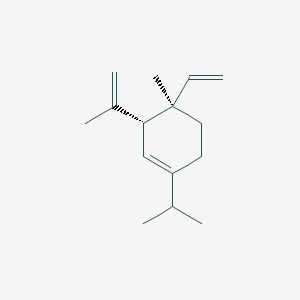

delta-Elemene

Description

Structure

3D Structure

Properties

CAS No. |

11029-06-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1 |

InChI Key |

OPFTUNCRGUEPRZ-RBSFLKMASA-N |

SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

Other CAS No. |

11029-06-4 |

Synonyms |

elemene |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Delta-Elemene in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-elemene is a non-toxic sesquiterpene compound found in various medicinal plants, most notably in the rhizomes of Curcuma wenyujin. It, along with its isomers (β-, α-, and γ-elemene), has garnered significant interest in the pharmaceutical industry due to its potential therapeutic properties, including antitumor activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for optimizing its yield in medicinal plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, regulatory mechanisms, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The pathway can be divided into two main stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the elemene skeleton.

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol of plant cells. The key steps are as follows:

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR).

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is phosphorylated and decarboxylated to yield the five-carbon building block, isopentenyl pyrophosphate (IPP).

-

Isomerization of IPP: IPP is isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.

-

Chain Elongation: One molecule of DMAPP is condensed with two molecules of IPP in sequential reactions catalyzed by FPP synthase (FPPS) to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).

Cyclization of FPP to this compound

The final and decisive step in this compound biosynthesis is the cyclization of the linear FPP molecule into the characteristic elemene carbon skeleton. This reaction is catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs). The proposed mechanism involves the formation of a germacryl cation intermediate, which then undergoes further rearrangement and cyclization to form the various elemene isomers. The specific enzyme responsible for the dedicated synthesis of this compound has not been fully characterized in the literature, with many identified STSs producing a mixture of sesquiterpene products.

Quantitative Data

Due to the lack of a functionally characterized this compound synthase, quantitative data for this specific enzyme is not available in the current literature. However, to provide a reference for researchers, the following table summarizes the kinetic parameters of a closely related sesquiterpene synthase, germacrene D synthase from Piper betle L., which produces a precursor that can be thermally rearranged to form elemene isomers.

| Enzyme | Substrate | K_m (µM) | V_max (µmole/min) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Source |

| Germacrene D synthase (PbSTS1) | Farnesyl Pyrophosphate (FPP) | 32.57 | 7.9 | 6.4 | 0.196 | [1] |

Experimental Protocols

Protocol for the Functional Characterization of a Putative this compound Synthase

This protocol describes a general workflow for the heterologous expression and in vitro characterization of a candidate this compound synthase gene.

a. Gene Cloning and Heterologous Expression:

-

Isolate total RNA from the medicinal plant of interest (e.g., Curcuma wenyujin rhizome).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative this compound synthase gene using gene-specific primers.

-

Clone the amplified gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

b. Enzyme Assay:

-

Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.

-

Optionally, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Set up the enzyme reaction in a glass vial with a Teflon-lined cap. The reaction mixture should contain:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate (10-50 µM)

-

Recombinant enzyme (crude extract or purified protein)

-

-

Overlay the reaction mixture with a layer of an organic solvent (e.g., n-hexane) to trap the volatile sesquiterpene products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding EDTA to chelate the Mg²⁺ cofactor.

-

Vortex the mixture to extract the products into the organic layer.

-

Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for the Quantification of this compound in Plant Tissues by GC-MS

This protocol outlines the steps for extracting and quantifying this compound from plant material.

a. Sample Preparation and Extraction:

-

Harvest fresh plant tissue (e.g., rhizomes of Curcuma wenyujin).

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Extract the powdered tissue with a suitable organic solvent (e.g., n-hexane or dichloromethane) at room temperature with shaking for 24 hours.

-

Filter the extract and concentrate it under a stream of nitrogen.

-

Resuspend the concentrated extract in a known volume of solvent for GC-MS analysis.

b. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 5°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the plant extract can be determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of terpenes, including this compound, in medicinal plants is tightly regulated by a complex network of signaling pathways, with the jasmonate signaling pathway playing a pivotal role.[2][3]

Jasmonate Signaling Pathway

Elicitors, such as methyl jasmonate (MeJA), can induce the expression of genes involved in terpene biosynthesis. The signaling cascade is as follows:

-

Perception of JA signal: Jasmonate-isoleucine (JA-Ile) is the bioactive form of jasmonate that is perceived by the F-box protein COI1.

-

Degradation of JAZ repressors: The COI1-JA-Ile complex targets Jasmonate ZIM-domain (JAZ) proteins for degradation by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors leads to the release and activation of various transcription factors (TFs). In Curcuma wenyujin, several families of TFs, including MYB, NAC, bZIP, WRKY, AP2/ERF, and bHLH, are upregulated in response to MeJA.[2]

-

Gene Expression: These activated TFs bind to the promoters of genes in the terpene biosynthesis pathway, including those in the upstream MVA pathway (e.g., HMGR) and the downstream sesquiterpene synthase genes, leading to increased production of this compound and other terpenes.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Caption: Experimental workflow for identifying and characterizing a this compound synthase.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta-Elemene: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Therapeutic Potential

Abstract

Delta-elemene is a naturally occurring sesquiterpene found in a variety of plant species, often alongside its isomers α-, β-, and γ-elemene. This technical guide provides an in-depth overview of the botanical distribution of this compound, quantitative data on its prevalence in various plant sources, and detailed experimental protocols for its extraction and identification. Furthermore, this guide elucidates the molecular mechanisms of this compound, with a particular focus on its role as an inducer of apoptosis in cancer cells through the mitochondrial-mediated pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Sources and Botanical Distribution

This compound is widely distributed throughout the plant kingdom and is a constituent of the essential oils of numerous plant species. It is frequently found in conjunction with its isomers, and the relative abundance of each can vary significantly depending on the plant species, geographical location, and processing methods.

A notable source of elemenes is the rhizome of Curcuma wenyujin (Yu Jin), a plant utilized in traditional Chinese medicine.[1] While β-elemene is often the major component in this plant, δ-elemene is also consistently present.[2] The crude drug extracted from Curcuma species is a mixture of β-, γ-, and δ-elemene.[1] Research suggests that γ- and δ-elemene may act synergistically to enhance the biological effects of β-elemene.[1]

Beyond the Curcuma genus, this compound has been identified in a diverse range of plant families. Other known botanical sources include plants from the genera Cymbopogon and Scapania.[3][4] The presence of this compound in such a wide array of plants highlights its significance in plant biochemistry and its potential as a readily available natural product for further research and development.

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound in essential oils can differ substantially between plant species and even within different parts of the same plant. The following table summarizes the quantitative data available from various studies.

| Plant Species | Plant Part | Extraction Method | δ-Elemene Concentration (%) | Reference(s) |

| Curcuma wenyujin | Steamed Rhizomes (Wen-e-zhu) | Hydrodistillation | Present (Typical Component) | [2] |

| Rhododendron anthopogon | Aerial Parts | Hydrodistillation | 6.70 | [5] |

| Eugenia species | Aerial Parts & Roots | Hydrodistillation | 10.14 - 17.33 (as β-elemene) | [6] |

Note: Much of the available literature focuses on β-elemene or reports on the undifferentiated presence of elemenes. The data for this compound is more limited, and often it is listed as a minor component.

Experimental Protocols

Extraction of this compound Containing Essential Oils

The initial step in obtaining this compound is the extraction of essential oils from the plant matrix. Steam distillation and Soxhlet extraction are two commonly employed methods.

3.1.1. Steam Distillation

This is the most popular method for extracting volatile compounds like this compound from plant materials.[4]

-

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water.

-

Apparatus: A still (usually stainless steel), a condenser, and a separator.[4]

-

Procedure:

-

The plant material is placed in the still.

-

Steam is introduced, which ruptures the plant's oil glands and carries the volatile compounds.[7]

-

The steam and essential oil vapor mixture travels to the condenser.

-

Cooling water in the condenser turns the vapor back into a liquid.[4]

-

The liquid collects in a separator, where the oil and water naturally separate due to their immiscibility.[4]

-

-

Key Parameters: The temperature is typically maintained between 60°C and 100°C, and the pressure can be increased to reduce distillation time.[7]

3.1.2. Soxhlet Extraction

This method is suitable for extracting a broader range of compounds, including those that are less volatile.[8]

-

Principle: A solvent is repeatedly passed through the plant material to extract the desired compounds.

-

Apparatus: Soxhlet extractor, condenser, and a heating mantle.

-

Procedure:

-

The dried and ground plant material is placed in a thimble within the Soxhlet extractor.

-

The extractor is fitted onto a flask containing the extraction solvent and below a condenser.

-

The solvent is heated, and its vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.

-

The solvent extracts the desired compounds and, once the extractor is full, the solvent is siphoned back into the flask.

-

This process is repeated, allowing for a thorough extraction.

-

-

Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compounds. For sesquiterpenes like this compound, moderately polar solvents are often used.[9]

Isolation and Identification of this compound

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a mixture.[10]

-

Principle: The essential oil sample is vaporized and separated into its individual components in the gas chromatograph. Each component then enters the mass spectrometer, where it is fragmented and detected, providing a unique mass spectrum for identification.

-

Procedure:

-

A small volume of the essential oil, diluted in a suitable solvent, is injected into the GC.

-

The components are separated based on their boiling points and affinity for the stationary phase in the GC column.

-

As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum is compared to a library of known spectra for identification.

-

-

Identification: this compound is identified by its specific retention time and the fragmentation pattern in its mass spectrum.[11]

Signaling Pathways and Molecular Mechanisms

This compound has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis.[12] While much of the research has focused on its isomer, β-elemene, studies have shown that this compound also activates key signaling pathways leading to programmed cell death.[13][14]

4.1. The Mitochondrial-Mediated Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][12]

-

Induction of Reactive Oxygen Species (ROS): this compound can increase the levels of intracellular reactive oxygen species (ROS). This oxidative stress is a critical trigger for apoptosis.[12][15]

-

Bax Translocation: The pro-apoptotic protein Bax, a member of the Bcl-2 family, plays a central role. This compound induces the translocation of Bax to the mitochondria.[1][12]

-

Mitochondrial Membrane Permeabilization: The insertion of Bax into the outer mitochondrial membrane leads to its permeabilization.[1]

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[12]

-

Caspase Activation: In the cytosol, cytochrome c triggers the activation of a cascade of caspases, including the executioner caspase-3.[12]

-

PARP Cleavage and Apoptosis: Activated caspase-3 then cleaves substrates such as Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[12]

Conclusion

This compound is a widely distributed natural sesquiterpene with significant therapeutic potential, particularly in the field of oncology. Its presence in a variety of readily available plant sources makes it an attractive candidate for further investigation. The experimental protocols for its extraction and identification are well-established, allowing for consistent and reliable research. The elucidation of its pro-apoptotic signaling pathways provides a solid foundation for the development of novel anti-cancer therapies. Further research is warranted to fully explore the synergistic effects of this compound with its isomers and other chemotherapeutic agents, and to optimize its delivery for clinical applications.

References

- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]

- 2. Chemical composition and antimicrobial activity of three essential oils from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]

- 10. plantsjournal.com [plantsjournal.com]

- 11. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]

- 15. researchgate.net [researchgate.net]

A Technical Primer for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery, Isolation, and History of Delta-Elemene

This guide provides a comprehensive overview of the discovery, history, and isolation of δ-elemene, a naturally occurring sesquiterpene found in various aromatic plants. Elemene isomers, including δ-elemene, have garnered significant interest in the scientific community for their potential therapeutic properties. This document details the chronological progression of its identification, the evolution of isolation techniques, and the experimental protocols essential for its purification.

Discovery and Historical Context

The history of δ-elemene is intrinsically linked to the traditional use of elemi resin, obtained from trees of the Burseraceae family, particularly Canarium luzonicum, which is native to the Philippines.[1] For centuries, this resin has been used in traditional medicine and for religious ceremonies.[1][2] In ancient Egypt, it was valued for its preservative qualities and pleasant scent, playing a role in the mummification process.[2][3]

Early scientific investigations focused on the essential oil extracted from elemi resin. These initial studies revealed a complex mixture of terpene hydrocarbons. The term "elemene" was used to describe this mixture before the individual isomers could be successfully separated and characterized. The challenge for early chemists was to isolate the specific constituents from this intricate natural matrix.

Methodologies for Isolation and Purification

The isolation of δ-elemene is a multi-step process that begins with the extraction of the essential oil and progresses through various purification techniques to yield the pure compound.

Step 1: Extraction of Essential Oil via Steam Distillation

The most common and traditional method for extracting the volatile compounds from elemi gum is steam distillation.[2][3][4][5] This process effectively separates the essential oil, which contains δ-elemene, from the non-volatile resinous material.

Experimental Protocol: Steam Distillation of Elemi Resin

-

Preparation: The raw elemi resin is collected and placed into a distillation vessel.

-

Steam Injection: High-pressure hot steam is passed through the resin.[4] This causes the volatile components, including sesquiterpenes like δ-elemene, to evaporate.[2]

-

Condensation: The steam and volatile compound mixture is directed through a cooling coil. As it cools, the vapor condenses back into a liquid form.[2]

-

Separation: The condensed liquid is collected in a separator. Because the essential oil is immiscible with and lighter than water, it forms a distinct layer on top. This allows for its physical separation from the hydrosol (floral water).[4]

-

Collection: The upper layer, the elemi essential oil, is carefully siphoned off.

Step 2: Separation of Terpene Fractions by Vacuum Fractional Distillation

Essential oils are complex mixtures of terpenes, sesquiterpenes, and various oxygenated compounds.[6][7] To isolate the terpene fraction containing δ-elemene, fractional distillation under vacuum is employed. This technique separates compounds based on differences in their boiling points.[8] Performing the distillation under vacuum is crucial as it lowers the boiling points of the compounds, preventing thermal degradation of heat-sensitive terpenes.[7][8][9]

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: A fractional distillation column is set up with a heating mantle, a distillation flask containing the crude essential oil, a condenser, and a collection flask. The system is connected to a vacuum pump to reduce the internal pressure.

-

Pressure Reduction: The pressure inside the system is lowered to the desired level (e.g., 2-3 kPa).[10]

-

Heating: The essential oil in the distillation flask is gently heated.

-

Fraction Collection: As the temperature rises, components with lower boiling points vaporize first, travel up the column, condense, and are collected. The temperature and pressure are carefully controlled to selectively separate different fractions.

-

Analysis: Each collected fraction is analyzed, typically by Gas Chromatography (GC), to determine its composition.

Step 3: High-Purity Isolation via Chromatography

While fractional distillation can enrich the concentration of elemenes, chromatography is essential for isolating individual isomers like δ-elemene to a high degree of purity.[11] Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.[12]

Experimental Protocol: Column Chromatography

-

Column Preparation: A glass column is packed with a solid adsorbent material (the stationary phase), such as silica gel.

-

Sample Loading: The terpene-rich fraction obtained from distillation is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase.

-

Fraction Collection: The eluent is collected in a series of fractions as it exits the column.

-

Purity Analysis: The composition of each fraction is analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure δ-elemene.

Workflow for this compound Isolation

The overall process from raw resin to purified δ-elemene involves a logical sequence of extraction and purification steps.

Caption: Experimental workflow for the isolation and purification of δ-elemene.

Structural Elucidation

Once a pure compound is isolated, its exact molecular structure must be determined. Modern analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture (GC) and provides information about the molecular weight and fragmentation pattern of each component (MS), which helps in identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for determining the precise arrangement of atoms within a molecule, confirming the connectivity and stereochemistry of δ-elemene.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.

These methods, used in combination, allow for the unambiguous confirmation of the isolated compound's identity as δ-elemene.[13][14]

Quantitative Data

The chemical composition of elemi essential oil can vary, but studies have consistently identified limonene, α-phellandrene, and elemol as major components. The concentration of δ-elemene is typically lower than that of its β- and α-isomers.

Table 1: Example Chemical Composition of Elemi Essential Oils

| Compound | Elemi-A (%)[15] | Elemi-B (%)[15] | Manila Elemi Oil (%)[15] |

|---|---|---|---|

| Limonene | 11.6 | 36.4 | 56.0 |

| α-Phellandrene | - | 10.3 | - |

| Elemol | 10.8 | - | - |

| p-Cymene | 14.2 | - | - |

| Terpinolene | - | 11.2 | - |

| α-Pinene | - | - | - |

Note: The presence and percentage of δ-elemene can vary. The table illustrates the complexity of the essential oil from which it is isolated.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 20307-84-0[16] |

| Specific Gravity | 0.856 - 0.862 @ 25°C[16] |

| Refractive Index | 1.480 - 1.486 @ 20°C[16] |

Biological Significance and Signaling Pathways

The drive to isolate δ-elemene and its isomers stems from their significant biological activities. While much of the research has focused on β-elemene, the findings are often relevant to the elemene family. Elemene has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a compound of interest for oncology drug development.[17][18]

One of the key mechanisms is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[17] Elemene can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to mitochondrial membrane permeabilization and the release of factors that trigger cell death.[17]

Caption: Simplified signaling pathway of δ-elemene-induced apoptosis.

Conclusion

The journey from the historical use of elemi resin to the isolation and characterization of pure δ-elemene showcases the evolution of natural product chemistry. The development of advanced separation techniques like vacuum fractional distillation and chromatography, coupled with powerful analytical methods such as NMR and MS, has been critical. Understanding these detailed isolation protocols is fundamental for researchers aiming to investigate the therapeutic potential of δ-elemene and other valuable sesquiterpenes in drug discovery and development.

References

- 1. laboratoirealtho.fr [laboratoirealtho.fr]

- 2. nyc.ph [nyc.ph]

- 3. theplantguru.com [theplantguru.com]

- 4. naturallythinking.com [naturallythinking.com]

- 5. neoils.com [neoils.com]

- 6. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Chromatography | Definition, Types, & Facts | Britannica [britannica.com]

- 12. Chromatography [web.njit.edu]

- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound, 20307-84-0 [thegoodscentscompany.com]

- 17. This compound | 20307-84-0 | Benchchem [benchchem.com]

- 18. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Delta-Elemene Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Elemene, a sesquiterpene compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae), comprises several isomers, primarily β-, γ-, and δ-elemene.[1] Among these, β-elemene is the most abundant and widely studied isomer for its anti-tumor properties.[1] However, δ-elemene has also demonstrated significant, independent bioactivity, particularly in the induction of apoptosis in cancer cells.[2][3] Elemene has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers, often used to enhance the efficacy of chemotherapy and radiotherapy.[1][4]

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of delta-elemene's bioactivity, with a focus on its anticancer effects. It details the core mechanisms of action, presents quantitative data from various studies, provides standardized experimental protocols for key assays, and visualizes the complex biological processes involved.

Core Bioactivity and Mechanisms of Action

In-vitro studies have established that elemene isomers exert broad-spectrum anti-proliferative effects against multiple cancer types, including lung, gastric, breast, ovarian, and brain cancers.[3][5][6][7][8] The primary mechanisms underpinning its anticancer activity are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2][3] The process is often concentration- and time-dependent and appears to be mediated primarily through the intrinsic, or mitochondrial, pathway.[2] Key events in this compound-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS): A rapid increase in intracellular ROS levels is an early event observed after this compound treatment, suggesting the induction of oxidative stress is a critical trigger for apoptosis.[2][9]

-

Mitochondrial Disruption: this compound induces the translocation of the pro-apoptotic protein Bax to the mitochondria.[2] This leads to a reduction in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[2][3][10]

-

Caspase Activation: The release of cytochrome c initiates the activation of the caspase cascade.[2] This involves the cleavage of pro-caspase-3 into its active form, caspase-3, which then cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[2][3]

-

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been confirmed in elemene-treated cells using methods like DNA ladder formation on gel electrophoresis.[6][11]

The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by this compound.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Cell Cycle Arrest

β-elemene has been shown to inhibit cancer cell proliferation by arresting the cell cycle, predominantly at the G2/M phase.[7][12] This prevents cells from entering mitosis, thereby blocking their division. This effect is often achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Upregulation of CDK Inhibitors: Elemene treatment can increase the levels of p53 and the cyclin-dependent kinase (CDK) inhibitors p21waf1/cip1 and p27kip1.[7]

-

Downregulation of G2/M Checkpoint Proteins: It leads to a decrease in the expression of crucial G2/M transition proteins like Cyclin B1 and Cdc2.[7]

-

Modulation of Cdc2 Activity: The combination of β-elemene and cisplatin has been found to increase the inhibitory phosphorylation of Cdc2 and Cdc25C, which further reduces the activity of the Cdc2-Cyclin B1 complex required for mitotic entry.[7]

The diagram below outlines the G2/M cell cycle arrest mechanism.

Caption: G2/M cell cycle arrest pathway modulated by β-elemene.

Modulation of Other Signaling Pathways

Elemene's antitumor activity involves the regulation of multiple critical signaling pathways.[4][5] It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[4][5][13] Additionally, elemene can modulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress, including apoptosis and cell cycle arrest.[5][14]

Quantitative Data on In-Vitro Bioactivity

The efficacy of elemene varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of Elemene in Various Cancer Cell Lines

| Elemene Isomer | Cancer Type | Cell Line | IC50 Value | Reference |

| Elemene | Glioma (Rat) | C6 | 7.33 - 11.02 µg/mL | [6] |

| Elemene | Glioma (Human) | SHG-44 | 13.29 - 27.16 µg/mL | [6] |

| β-Elemene | Glioblastoma (Human) | A172 | 80.8 ± 11.9 µg/mL | [8] |

| β-Elemene | Astrocytoma (Human) | CCF-STTG1 | 82.8 ± 1.1 µg/mL | [8] |

| β-Elemene | Glioblastoma (Human) | U-87MG | 88.6 ± 0.89 µg/mL | [8] |

Note: IC50 values can vary based on the duration of treatment and the specific assay used.

Experimental Protocols

Standardized protocols are essential for reproducible in-vitro screening. The following sections detail the methodologies for key assays used to evaluate the bioactivity of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.[15]

-

Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated wells as a negative control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution) to each well.[16]

-

Place the plate on a shaker for 5-15 minutes or let it stand at room temperature in the dark for 2-4 hours to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

-

Use a reference wavelength of >650 nm to correct for background absorbance.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

The workflow for an MTT assay is visualized below.

Caption: A typical experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/PI Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[18] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[19]

Protocol:

-

Cell Preparation and Treatment:

-

Culture and treat cells with this compound as desired. Include both negative (vehicle) and positive controls.

-

Harvest cells (including floating cells for adherent cultures) and collect by centrifugation (e.g., 500 x g for 5-7 minutes at 4°C).[18]

-

-

Cell Washing:

-

Resuspension and Staining:

-

Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.[20][21]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[21]

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE).[21]

-

Add 2-5 µL of PI staining solution (e.g., 50 µg/mL stock).[20][21]

-

Gently mix the cells.

-

-

Incubation:

-

Analysis:

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in pathways like apoptosis and cell cycle regulation (e.g., caspases, Bcl-2, cyclins).[22]

Protocol:

-

Sample Preparation (Cell Lysate):

-

After treatment with this compound, wash cells with ice-cold PBS.[23]

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]

-

Scrape adherent cells and collect the lysate. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[23]

-

Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).[23]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24][27]

-

Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]

-

Wash the membrane three times with washing buffer (e.g., TBST) for 5-10 minutes each.[24][27]

-

Incubate the membrane with an HRP-conjugated secondary antibody (reactive against the primary antibody) for 1 hour at room temperature.[24]

-

Wash the membrane again three times with TBST.[24]

-

-

Detection:

Conclusion and Future Directions

The in-vitro evidence strongly supports the bioactivity of this compound as a potential anticancer agent. Its ability to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines highlights its therapeutic potential.[2][3][7] The data gathered from the assays described in this guide provide a foundational understanding of its molecular mechanisms. Future in-vitro research should focus on its effects on other cancer hallmarks, such as angiogenesis and metastasis, its potential synergistic effects when combined with other chemotherapeutic agents[7][14], and its role in modulating the tumor microenvironment and reversing multi-drug resistance.[5][28] A thorough in-vitro screening provides the critical data necessary to justify and guide subsequent pre-clinical and clinical development.

References

- 1. Novel hydroxyl carboximates derived from β-elemene: design, synthesis and anti-tumour activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Experimental study on apoptosis induced by elemene in glioma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative effect of β-elemene in chemoresistant ovarian carcinoma cells is mediated through arrest of the cell cycle at the G2-M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. cjcrcn.org [cjcrcn.org]

- 12. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT assay [protocols.io]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. origene.com [origene.com]

- 24. cdn.origene.com [cdn.origene.com]

- 25. researchgate.net [researchgate.net]

- 26. nacalai.com [nacalai.com]

- 27. azurebiosystems.com [azurebiosystems.com]

- 28. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Analysis of Cells Treated with Delta-Elemene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptomic effects of delta-elemene on cancer cells. This compound, a sesquiterpene isolated from medicinal plants, and its isomers have demonstrated significant anti-tumor activity. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document details the transcriptomic changes induced by elemene treatment, outlines the experimental protocols for such analyses, and visualizes the key signaling pathways involved.

Quantitative Transcriptomic Data

Transcriptomic analysis of cancer cells treated with β-elemene, an isomer of this compound, reveals significant alterations in the expression of various RNA species. A study on HCT116 colorectal cancer cells identified a large number of differentially expressed messenger RNAs (mRNAs), long non-coding RNAs (lncRNAs), and microRNAs (miRNAs), highlighting the extensive impact of elemene on the cellular transcriptome.[1]

Below are summary tables of the top differentially expressed non-coding RNAs identified in this study.

Table 1: Top 5 Upregulated and Downregulated Differentially Expressed LncRNAs in HCT116 Cells Treated with β-Elemene [1]

| LncRNA ID | Regulation |

| lnc-AC007131.1-1 | Upregulated |

| lnc-AC092835.1-1 | Upregulated |

| lnc-AL355353.1-1 | Upregulated |

| lnc-AC005779.1-1 | Upregulated |

| lnc-AC093323.1-1 | Upregulated |

| lnc-AL358471.2-1 | Downregulated |

| lnc-AC008750.3-1 | Downregulated |

| lnc-AP000894.2-1 | Downregulated |

| lnc-AC010329.1-1 | Downregulated |

| lnc-AC004846.1-1 | Downregulated |

Table 2: Top 5 Upregulated and Downregulated Differentially Expressed MiRNAs in HCT116 Cells Treated with β-Elemene [1]

| MiRNA ID | Regulation |

| hsa-miR-1249-5p | Upregulated |

| hsa-miR-3154 | Upregulated |

| hsa-miR-4449 | Upregulated |

| hsa-miR-4691-3p | Upregulated |

| hsa-miR-6752-3p | Upregulated |

| hsa-miR-1207-5p | Downregulated |

| hsa-miR-1225-5p | Downregulated |

| hsa-miR-1227-3p | Downregulated |

| hsa-miR-1229-5p | Downregulated |

| hsa-miR-1234-3p | Downregulated |

In the same study, a total of 6401 mRNAs were identified as differentially expressed, with 3248 being upregulated and 3153 downregulated, indicating a profound impact of β-elemene on the protein-coding transcriptome.[1]

Experimental Protocols

This section outlines a standard methodology for conducting a transcriptomic analysis of cells treated with this compound, based on common practices in the field.

Cell Culture and this compound Treatment

-

Cell Line Maintenance: HCT116 human colorectal carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced effects.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing either this compound at the desired experimental concentration or an equivalent amount of DMSO for the vehicle control group. The treatment duration is typically 24 to 48 hours.

RNA Extraction and Quality Control

-

RNA Isolation: Total RNA is extracted from both this compound-treated and control cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis or using a bioanalyzer. High-quality RNA (RNA Integrity Number > 7.0) is used for library preparation.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing

-

Library Construction: An RNA-seq library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This process typically involves:

-

mRNA Enrichment: Poly(A)-tailed mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.

-

Fragmentation: The purified mRNA is fragmented into smaller pieces.

-

cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using random primers. This is followed by second-strand cDNA synthesis.

-

End Repair and Adenylation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the adenylated cDNA fragments.

-

PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.

-

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq system, to generate paired-end reads.

Bioinformatics Analysis

-

Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed from the reads.

-

Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.

-

Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

-

Differential Gene Expression Analysis: Differential expression analysis between the this compound-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

-

Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed to identify the biological processes and signaling pathways affected by this compound treatment.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for transcriptomic analysis.

References

An In-depth Technical Guide to the Core Physicochemical Properties of Delta-Elemene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-elemene is a naturally occurring sesquiterpenoid found in the essential oils of various plants. As a member of the elemene isomer group, it shares a common molecular formula and backbone with its more extensively studied isomers, such as beta-elemene.[1] This guide provides a detailed overview of the fundamental physicochemical properties of this compound, offering critical data for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Understanding these core characteristics is essential for its extraction, formulation, and application in preclinical and clinical research.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4][5] |

| Physical Appearance | Colorless to yellow clear liquid (estimated) | [6] |

| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg (estimated) 107.00 °C @ 10.00 mm Hg 237 °C (estimated) | [2][6] |

| Melting Point | Not Available | [6] |

| Water Solubility | 0.01368 mg/L @ 25 °C (estimated) | [7] |

| logP (o/w) | 5.3 - 6.446 (estimated) | [3][6] |

| Specific Gravity | 0.85600 to 0.86200 @ 25.00 °C | [6] |

| Refractive Index | 1.48000 to 1.48600 @ 20.00 °C | [6] |

| Optical Activity | Unspecified | [8] |

| Stability | Stable under standard conditions. May degrade over time, especially under thermal stress. In a study on essential oils, this compound was no longer detectable after 3 months of storage under certain conditions. | [9] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques used in organic chemistry.

Determination of Melting Point

Protocol:

-

A small, powdered sample of the purified compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point of liquid compounds like this compound can be determined using methods such as the Thiele tube or simple distillation.

Protocol (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.

Protocol:

-

A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.

-

The mixture is agitated (e.g., using a shaker or stirrer) for a prolonged period to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solute.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Note on this compound's solubility: While specific data for this compound is limited, its isomer, beta-elemene, is soluble in solvents like DMSO and dimethylformamide at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[10] Given their structural similarities, this compound is expected to exhibit comparable solubility behavior.

Determination of Optical Rotation

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is determined using a polarimeter.

Protocol:

-

A solution of this compound is prepared at a known concentration in a suitable solvent.

-

The solution is placed in a polarimeter cell of a specific path length.

-

Monochromatic plane-polarized light is passed through the sample.

-

The angle to which the plane of polarized light is rotated by the solution is measured.

-

The specific rotation is then calculated using the observed rotation, the concentration of the solution, and the path length of the cell.

Signaling Pathways Modulated by Elemenes

While research on the specific biological activities of this compound is emerging, extensive studies on its isomer, beta-elemene, have elucidated several key signaling pathways involved in its anti-cancer effects. These pathways are likely to be relevant for other elemene isomers, including this compound.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Beta-elemene has been shown to inhibit this pathway, leading to reduced cancer cell viability.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Beta-elemene has been observed to modulate the MAPK pathway, contributing to its anti-tumor activity.

Apoptosis Induction

A key mechanism of action for elemenes is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The tabulated data and outlined experimental protocols offer a foundation for further research and development. While a comprehensive understanding of this compound's biological activities is still evolving, the well-documented signaling pathways of its isomer, beta-elemene, provide valuable insights into its potential therapeutic mechanisms. Further investigation into the specific properties and bioactivities of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C15H24 | CID 145925530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quality Control Chemicals (QCC) [qcchemical.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Showing Compound this compound (FDB006578) - FooDB [foodb.ca]

- 7. This compound, 20307-84-0 [thegoodscentscompany.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Delta-Elemene as a Plant Metabolite: A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of delta-elemene, a sesquiterpene of significant interest in plant science and pharmacology. It details the biosynthetic origins of elemene isomers, emphasizing their relationship with germacrene precursors and the critical role of the Cope rearrangement in their formation, which is often induced during analytical procedures. The guide explores the physiological functions of δ-elemene and related sesquiterpenes in plant defense, allelopathy, and signaling. Furthermore, it presents detailed experimental protocols for extraction, identification, and quantification, alongside quantitative data on its occurrence in various plant species. Visualizations of biosynthetic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved. This guide is intended for researchers, scientists, and drug development professionals seeking in-depth knowledge of this compound's role as a plant metabolite.

Biosynthesis and Chemical Nature

This compound (δ-elemene) is a volatile C15 isoprenoid belonging to the sesquiterpene class of secondary metabolites.[1] While widely reported in plant essential oils, its presence is often linked to its more stable germacrane-type precursors.

The General Isoprenoid Pathway

Like all sesquiterpenes, the biosynthesis of δ-elemene originates from the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Three of these C5 units are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2]

Enzymatic Formation of Germacrene Precursors

The crucial enzymatic step leading toward δ-elemene is the conversion of the universal precursor FPP into a germacrene sesquiterpene.[2] This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, a germacrene C synthase converts FPP into germacrene C.[3] This enzyme facilitates a complex intramolecular cyclization of FPP to form a transient germacryl cation, which is then deprotonated to yield the final germacrene scaffold.[4]

The Cope Rearrangement: From Germacrene to Elemene

Elemene-type sesquiterpenes, including δ-elemene, are frequently the product of a non-enzymatic, heat-induced[5][5]-sigmatropic rearrangement of a germacrene precursor, known as the Cope rearrangement.[6][7][8] Germacrene C, which possesses the necessary 1,5-diene configuration, readily rearranges to form δ-elemene.[3] This transformation often occurs during the high temperatures of essential oil extraction (hydrodistillation) or gas chromatography (GC) analysis.[6][9] Therefore, in many cases, δ-elemene may be an analytical artifact rather than a direct, stable metabolite present in high concentrations within the living plant tissue.[3][9] The primary metabolite synthesized and stored by the plant is the germacrene precursor.

Caption: Biosynthesis of δ-Elemene from Farnesyl Pyrophosphate (FPP).

Physiological Role in Plants

Sesquiterpenes are a critical component of a plant's chemical arsenal, mediating interactions with its environment.

Defense Against Herbivores and Pathogens

Volatile sesquiterpenes, released upon tissue damage, serve as direct defenses by acting as antifeedants or toxins to chewing insects and other herbivores.[5][10] Their antimicrobial properties also help protect the plant from pathogenic fungi and bacteria that may invade through wounds.[11] The specific role of δ-elemene in these direct defenses is an area of ongoing research, though its presence in essential oils known for insecticidal properties suggests it contributes to this function.[6]

Allelopathic Interactions

Allelopathy is the process by which a plant releases secondary metabolites that influence the growth and development of neighboring plants. Sesquiterpenes can be exuded from roots or leached from leaf litter into the soil, where they can inhibit seed germination and root growth of competing plant species.[5][12] This chemical interference helps the producing plant secure resources like water, nutrients, and light.

Indirect Defense and Signaling

Plants can release specific blends of volatile organic compounds (VOCs), including sesquiterpenes, in response to herbivore feeding. These volatiles act as signals that attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, a strategy known as "indirect defense".[10] Furthermore, these VOCs can act as airborne signals to warn neighboring plants of an impending threat, allowing them to prime their own defense systems.[10]

Involvement in Plant Signaling

The biosynthesis of defense-related sesquiterpenes is tightly regulated by complex signaling networks, often initiated by external stressors like herbivory or pathogen attack. The jasmonic acid (JA) pathway is a primary signaling cascade responsible for inducing the expression of terpene synthase genes.

Upon herbivore attack, JA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of defense-related genes, including the specific Germacrene C synthase gene required for δ-elemene's precursor synthesis.

Caption: Herbivore-induced signaling cascade for sesquiterpene synthesis.

Occurrence and Quantitative Analysis

This compound and its isomers are widely distributed in the plant kingdom, particularly within the essential oils of the Curcuma genus (Zingiberaceae family).[6] The relative abundance can vary significantly based on the species, geographical origin, and analytical method used.

Table 1: Quantitative Data of Elemene Isomers in Curcuma Species Essential Oils

| Plant Species | Plant Part | β-Elemene (%) | δ-Elemene (%) | Analysis Method | Reference |

|---|---|---|---|---|---|

| Curcuma wenyujin | Rhizome | 6.33 | - | Hydrodistillation, GC-MS | [13] |

| Curcuma zedoaria | Rhizome | 5.1 (trans) | - | Hydrodistillation, GC-MS | [14][15] |

| Curcuma aeruginosa | Rhizome | 2.6 (trans) | - | Hydrodistillation, GC-MS | [14][15] |

| Peucedanum tauricum | Leaves | 11.5 - 31.1 | - | Hydrodistillation, GC-MS | [9] |

| Peucedanum tauricum | Flowers | 5.3 | - | Hydrodistillation, GC-MS | [9] |

Note: The literature often reports β-elemene more frequently than δ-elemene, which may be due to co-elution or its higher relative abundance after rearrangement. The values represent the percentage of the total essential oil composition.

Experimental Methodologies

Accurate analysis of δ-elemene requires careful extraction and analytical techniques to minimize the artificial formation from its germacrene precursor.

Caption: General experimental workflow for δ-elemene analysis.

Protocol 1: Extraction by Hydrodistillation

This protocol is adapted for the extraction of essential oils from plant rhizomes.[16][17]

-

Preparation: Collect fresh plant rhizomes. Clean them thoroughly to remove soil and debris. Chop the rhizomes into small pieces (approx. 1-2 cm) to increase the surface area for efficient extraction.[18] For some materials, macerating (soaking) in water for several hours prior to distillation can improve yield.[18]

-

Apparatus Setup: Place the prepared plant material into the distillation flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.

-

Distillation: Gently heat the flask. As the water boils, steam passes through the plant material, rupturing the oil glands and carrying the volatile essential oils with it.

-

Condensation: The steam and oil vapor mixture travels to a condenser, where it is cooled by circulating cold water. The vapor condenses back into a liquid.

-

Separation: The condensed liquid (hydrosol and essential oil) flows into a separator. Due to their different densities and immiscibility, the essential oil will form a distinct layer on top of the water.

-

Collection: Carefully collect the essential oil layer. The process typically runs for 3-5 hours, depending on the plant material.[18]

-

Drying and Storage: Dry the collected oil using anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: Identification and Quantification by GC-MS

This is a general protocol for the analysis of volatile compounds in essential oils.[19][20]

-

Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or ethanol) to a concentration of approximately 1-2% (v/v).

-

GC-MS System:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used.[21]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector. Set to 250°C. A lower injection temperature (e.g., 150°C) can be used to minimize the thermal rearrangement of germacrenes.[6]

-

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 3-5°C/min to 240-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Temperatures: Ion source at 230°C, MS transfer line at 280°C.

-

-

Data Analysis:

-

Identification: Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.

-

Quantification: Determine the relative percentage of each compound by integrating the peak area in the total ion chromatogram (TIC) and using the area normalization method.

-

Protocol 3: Bioassay for Allelopathic Activity

This protocol assesses the inhibitory effect of δ-elemene on seed germination.[22]

-

Preparation of Test Solutions: Prepare a stock solution of purified δ-elemene in a suitable solvent (e.g., acetone or ethanol). Create a dilution series to achieve final test concentrations (e.g., 10, 50, 100, 500 µM). Include a solvent-only control.

-

Bioassay Setup:

-

Place a sterile filter paper in a Petri dish (9 cm diameter).

-

Evenly apply 2-3 mL of a test solution or control solution to the filter paper and allow the solvent to evaporate completely in a fume hood.

-

Moisten the filter paper with a specific volume of distilled water (e.g., 5 mL).

-

Place a set number of seeds (e.g., 20-30) of a model indicator species (e.g., lettuce, Lactuca sativa) on the filter paper.

-

-

Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber with controlled temperature and light conditions for 72-96 hours.

-

Data Collection: After the incubation period, measure the germination percentage (number of germinated seeds / total seeds) and the radicle (root) length of the germinated seedlings for each treatment and control.

-

Analysis: Statistically compare the germination rates and radicle lengths between the treatments and the control to determine the concentration-dependent inhibitory effects of δ-elemene.

Relevance in Drug Development

While this guide focuses on δ-elemene's role in plants, its biological activity is of great interest to drug development professionals. Elemene isomers, particularly β-elemene, have been extensively studied for their anti-cancer properties. Research has shown that these compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and potentially reverse multi-drug resistance in cancer cells.[6] The presence of δ-elemene and its isomers in medicinally important plants like Curcuma wenyujin drives the investigation into their potential as scaffolds for developing novel therapeutic agents.[6]

Conclusion and Future Directions

This compound is a significant sesquiterpene metabolite whose presence in plant extracts is intricately linked to its germacrene precursors. Its primary roles in the plant are associated with chemical defense and allelopathic interactions, regulated by complex stress-induced signaling pathways. For researchers, it is critical to employ analytical methods that can distinguish between naturally occurring elemenes and those formed as artifacts during extraction and analysis.

Future research should focus on:

-

Identifying and characterizing the specific germacrene C synthase enzymes in various plant species.

-

Developing in vivo and low-temperature analytical techniques to accurately quantify the true ratio of germacrenes to elemenes within plant tissues.

-

Elucidating the specific molecular targets of δ-elemene in herbivorous insects and competing plants to better understand its ecological functions.

References

- 1. The roles of plant sesquiterpenes in defense against biotic and abiotic stresses | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. unn.edu.ng [unn.edu.ng]

- 11. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijirset.com [ijirset.com]

- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 18. aromaticstudies.com [aromaticstudies.com]

- 19. nepjol.info [nepjol.info]

- 20. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]

- 21. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]

- 22. Methodologies applied in allelopathic activity evaluation studies in the laboratory: a critical review - Advances in Weed Science [awsjournal.org]

A Technical Guide to the Antiproliferative Effects of Delta-Elemene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-elemene is a sesquiterpene compound isolated from various medicinal plants, notably from the rhizome of Curcuma wenyujin (Wenyujin, a type of turmeric).[1] It belongs to the family of elemenes, which includes the more extensively studied isomer, β-elemene. As a natural product, this compound has garnered interest in oncology for its potential antitumor activities.[1] Emerging research indicates that its antiproliferative effects are mediated through multiple mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest. This document provides a technical overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its investigation.

Mechanisms of Antiproliferative Action

This compound exerts its antitumor effects primarily by inducing apoptosis and arresting the cell cycle through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which this compound inhibits cancer cell proliferation. Studies have shown that its pro-apoptotic effects are dose- and time-dependent in various cancer cell lines, including human colorectal adenocarcinoma (DLD-1) and cervical cancer (HeLa) cells.[1][2][3] The core mechanism involves the intrinsic, or mitochondrial-mediated, pathway of apoptosis.

Key events in this compound-induced apoptosis include:

-

Increased Reactive Oxygen Species (ROS): this compound treatment leads to a rapid increase in intracellular ROS levels.[1][3] This oxidative stress is a critical trigger for apoptosis.

-

Mitochondrial Disruption: The compound induces the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This event disrupts the mitochondrial transmembrane potential (Δψm), leading to the release of key apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) into the cytosol.[1]

-

Caspase Activation: Once in the cytosol, cytochrome c initiates the formation of the apoptosome, leading to the activation of a cascade of caspase enzymes. Specifically, this compound triggers the proteolytic conversion of pro-caspase-3 into its active form, caspase-3.[1][3]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

Cell Cycle Arrest

In addition to inducing apoptosis, elemene isomers have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing. While much of the specific research on cell cycle arrest has focused on β-elemene, it provides valuable insight into the potential mechanisms of this compound. For instance, β-elemene can induce G2/M phase arrest in non-small-cell lung cancer cells and G0/G1 arrest in glioblastoma cells.[3][4] This arrest is often accompanied by the modulation of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[4][5]

Modulation of Signaling Pathways